3-Sulfamoylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22977. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAETXYOXMDYNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281766 | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-76-0 | |

| Record name | 636-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Sulfamoylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Sulfamoylbenzoic acid, also known as 3-carboxybenzenesulfonamide, is a bifunctional aromatic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring both a carboxylic acid and a sulfonamide moiety on a benzene ring, makes it a versatile scaffold and a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic characteristics when incorporated into larger drug molecules.

Identifiers and Molecular Structure

The unambiguous identification of a chemical entity is paramount. The key identifiers for this compound are provided below.

| Identifier | Value |

| CAS Number | 636-76-0[1] |

| Molecular Formula | C₇H₇NO₄S[2] |

| Molecular Weight | 201.20 g/mol [3] |

| IUPAC Name | This compound[4] |

| Synonyms | 3-Carboxybenzenesulfonamide, Benzoic acid, 3-(aminosulfonyl)-[2][4] |

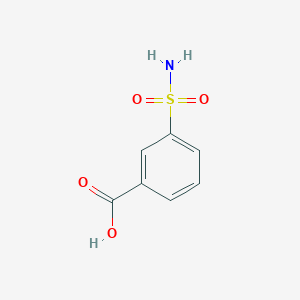

The structure of this compound is depicted in the following diagram:

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Melting Point | 251-252 °C | [5] |

| Boiling Point | 476.1 ± 47.0 °C (Predicted) | [5] |

| pKa (Carboxylic Acid) | 3.54 (at 25 °C) | [5] |

| pKa (Sulfonamide) | ~10.1 (approximated from benzenesulfonamide) | [2] |

| Solubility | Soluble in water, ethanol, and acetone. | [6] |

| Appearance | White to off-white solid. | [5] |

Synthesis and Purification

The most common and industrially scalable synthesis of this compound begins with the chlorosulfonation of a suitable benzoic acid precursor, followed by amination. A detailed experimental protocol is provided below, adapted from established methodologies for similar compounds.

Synthetic Pathway Overview

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 3-(chlorosulfonyl)benzoic acid.

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

25% Ammonium hydroxide solution

-

Concentrated hydrochloric acid

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, place 250 mL of 25% ammonium hydroxide solution. Cool the vessel in an ice bath to maintain a low temperature.

-

Addition of Starting Material: Slowly add 25 g of 3-(chlorosulfonyl)benzoic acid to the cooled ammonium hydroxide solution in portions. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 15 hours.

-

Work-up: a. Concentrate the reaction mixture to about 50 mL under reduced pressure to remove excess ammonia and water. b. Cool the concentrated solution in an ice bath and acidify to a pH of less than 2 by the slow addition of concentrated hydrochloric acid. c. A white solid will precipitate out of the solution.

-

Isolation and Purification: a. Collect the precipitated white solid by vacuum filtration. b. Wash the solid with cold deionized water to remove any remaining acid and salts. c. Dry the product in a vacuum desiccator to yield this compound.

Purification by Recrystallization

For obtaining high-purity material, recrystallization can be performed.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Derivatives

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable scaffold for combinatorial chemistry and the synthesis of targeted derivatives.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is often used as a protecting group strategy or to modify the lipophilicity of the molecule.

-

Amide Coupling: The carboxylic acid can be activated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to react with primary or secondary amines, forming amide derivatives. This is a cornerstone reaction in medicinal chemistry for building larger molecules.

Reactions of the Sulfonamide Group

The sulfonamide group also offers handles for chemical modification. The nitrogen can be alkylated or acylated, although the acidity of the sulfonamide protons (pKa ~10.1) means that a strong base is typically required for deprotonation before reaction with an electrophile.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in several classes of therapeutic agents, primarily due to the ability of the sulfonamide group to act as a zinc-binding group in various metalloenzymes.

Carbonic Anhydrase Inhibitors

A primary application of sulfonamide-containing compounds is in the development of carbonic anhydrase inhibitors. These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic effects in conditions like glaucoma and certain types of cancer.

Mechanism of Action: The sulfonamide group of inhibitors like those derived from this compound binds to the zinc ion in the active site of carbonic anhydrase. This binding displaces a water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

Diuretics

Derivatives of sulfamoylbenzoic acid are the basis for a class of diuretic drugs used to treat hypertension and edema. While many potent diuretics are based on the 4-chloro-3-sulfamoylbenzoic acid scaffold, the core structure is fundamental to their activity. These compounds act by inhibiting ion transport in the kidneys, leading to increased excretion of water and electrolytes.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including:

-

Anticancer Agents: By targeting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII.

-

Antiviral and Antibiotic Agents: The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs.

-

Receptor Antagonists: Derivatives have been synthesized and evaluated as antagonists for various G protein-coupled receptors (GPCRs).

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and reaction monitoring. The primary techniques used are HPLC, NMR, and FTIR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A standard reversed-phase HPLC method can be used for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be:

-

0-5 min: 10% Acetonitrile

-

5-20 min: 10% to 90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-30 min: 90% to 10% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.44 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 8.38 (s, 1H): Aromatic proton.

-

δ 8.14 (d, J = 7.5 Hz, 1H): Aromatic proton.

-

δ 8.04 (d, J = 7.9 Hz, 1H): Aromatic proton.

-

δ 7.72 (t, J = 7.9 Hz, 1H): Aromatic proton.

-

δ 7.49 (s, 2H): Sulfonamide protons (-SO₂NH₂).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~166: Carboxylic acid carbon (-COOH).

-

δ ~144: Aromatic carbon attached to the sulfonamide group.

-

δ ~132: Aromatic carbon attached to the carboxylic acid group.

-

δ ~131, 130, 128, 125: Aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorptions (KBr pellet, cm⁻¹):

-

3400-3200 (broad): O-H stretch of the carboxylic acid.

-

~3350 and ~3250: N-H stretches of the primary sulfonamide.

-

~3100-3000: Aromatic C-H stretch.

-

~1700: C=O stretch of the carboxylic acid.

-

~1600, 1475: Aromatic C=C stretches.

-

~1340 and ~1160: Asymmetric and symmetric SO₂ stretches of the sulfonamide.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Conclusion

This compound is a foundational molecule in medicinal chemistry, offering a robust and versatile scaffold for the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse chemical modifications, while the inherent biological activity of the sulfonamide moiety, particularly as a carbonic anhydrase inhibitor, makes it a privileged structure in drug discovery. This guide has provided a detailed technical overview of its properties, synthesis, and applications, intended to serve as a valuable resource for researchers and scientists working to develop the next generation of pharmaceuticals.

References

- Feit, P. W., & Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 15(1), 79–83. [Link]

- Caine, C. G., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6355–6367. [Link]

- ChemBK. 3-SULFAMOYL-BENZOIC ACID. (2024-04-09). [Link]

- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

- Human Metabolome Database. Showing metabocard for Benzenesulfonamide (HMDB0248984). (2021-09-11). [Link]

- Google Patents. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

- Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402–406. [Link]

- Hoefle, M. L., et al. (1972). Diuretics. 4-Substituted this compound hydrazides. Journal of Medicinal Chemistry, 15(4), 413–415. [Link]

- Feit, P. W., & Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 15(1), 79–83. [Link]

- ResearchGate.

- ResearchGate. Schematic representation of the catalytic mechanism of carbonic anhydrase (CA)

- Eureka.

- MDPI. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024-11-15). [Link]

- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

- Royal Society of Chemistry. Benzenesulfonamide. [Link]

- ResearchGate. 1. Binding of sulfonamide inhibitors to carbonic anhydrase. [Link]

- MDPI.

- Royal Society of Chemistry. 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO. [Link]

- University of Oxford. A Tour of Carbonic Anhydrase. [Link]

- ResearchGate. (PDF) Chromatographic-densitometric Method for Determination of Clopamide and 4-chlorobenzoic, and 4-chloro-3-sulfamoylbenzoic Acids in Tablets. (2025-08-10). [Link]

- Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

- Google Patents.

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- PubChem. This compound | C7H7NO4S | CID 229352. [Link]

- InstaNANO.

- NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]

- Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

- RSC Publishing. Analytical Methods. [Link]

- Google Patents. CN105693565A - Preparation method for p-carboxybenzene sulfonamide.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025-09-11). [Link]

- UCLA Chemistry & Biochemistry. IR Chart. [Link]

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

- ResearchGate. Figure S6. 1 H/ 13 C NMR spectra of 3 in DMSO-d6. [Link]

- RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

- ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016-11-25). [Link]

- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]

- 3. wikis.mit.edu [wikis.mit.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105693565A - Preparation method for p-carboxybenzene sulfonamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

3-Sulfamoylbenzoic acid CAS number 636-76-0

An In-Depth Technical Guide to 3-Sulfamoylbenzoic Acid (CAS 636-76-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 636-76-0), a versatile chemical intermediate pivotal in pharmaceutical research and development. The document delineates its fundamental physicochemical properties, provides a detailed, field-proven synthesis protocol with purification strategies, and outlines modern analytical methods for its characterization. The core of this guide focuses on the compound's extensive applications as a key pharmacophore and building block in the design of various therapeutic agents, including carbonic anhydrase inhibitors, LPA2 receptor agonists, and P2Y14R antagonists. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in their work.

Introduction: The Role of a Core Moiety in Medicinal Chemistry

This compound is an organic compound featuring both a carboxylic acid and a sulfonamide group attached to a benzene ring.[1][2] This dual functionality makes it a highly valuable scaffold in medicinal chemistry. The sulfonamide group is a well-established zinc-binding group (ZBG) crucial for the inhibition of metalloenzymes, while the carboxylic acid provides a convenient handle for synthetic modification to modulate physicochemical properties and target engagement.[3][4] Its derivatives have been investigated for a wide array of therapeutic applications, from established roles in diuretics and glaucoma treatment to emerging applications in oncology, inflammation, and thrombosis.[5][6][7] This guide synthesizes the critical technical information required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and formulation. This compound is a white crystalline solid, with key properties summarized below.[1][2]

| Property | Value | Source(s) |

| CAS Number | 636-76-0 | [8][9][10][11][12] |

| Molecular Formula | C₇H₇NO₄S | [2][10][11][12] |

| Molecular Weight | 201.20 g/mol | [2][10][12] |

| Appearance | White crystal or crystalline powder | [1][2] |

| Boiling Point | 476 °C | [2] |

| Flash Point | 241 °C | [2] |

| Solubility | Soluble in water, ethanol, and acetone | [1][2] |

| pKa | Data available in literature | [13] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the amination of a commercially available precursor, 3-(chlorosulfonyl)benzoic acid.[8] The causality behind this two-step conceptual process (chlorosulfonation followed by amination) is the activation of the benzene ring for sulfonation and the subsequent conversion of the reactive sulfonyl chloride to the stable sulfonamide.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on a validated procedure yielding high purity and quantity.[8]

-

Reaction Setup: In a suitable reaction vessel, place 250 mL of 25% ammonium hydroxide solution. Cool the vessel in an ice bath to manage the exothermic nature of the subsequent addition.

-

Reagent Addition: Carefully add 25 g of 3-(chlorosulfonyl)benzoic acid to the cooled ammonium hydroxide solution in small batches. The portion-wise addition is critical for temperature control and preventing unwanted side reactions.

-

Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 15 hours. This allows the nucleophilic substitution of the chloride by ammonia to proceed to completion.

-

Work-up and Concentration: Following the reaction period, concentrate the solvent volume to about 50 mL by distillation under reduced pressure. This step removes excess ammonia and water.

-

Precipitation (Self-Validation Step): Acidify the concentrated mixture with concentrated hydrochloric acid until the pH is less than 2. The principle here is that the product, this compound, is soluble as its ammonium salt in the basic reaction mixture. Upon acidification, it is protonated to its neutral, less water-soluble form, causing it to precipitate out of the solution as a white solid. This selective precipitation is a key purification step.

-

Isolation: Collect the precipitated white solid by filtration. Wash the solid with cold water to remove any residual inorganic salts.

-

Drying: Dry the final product in a vacuum desiccator to yield approximately 22 g (96% yield) of this compound.[8]

Purification by Recrystallization

For applications requiring exceptional purity, recrystallization is recommended.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as a water-ethanol mixture.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of pure crystals.

-

Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The spectrum in DMSO-d₆ should show characteristic peaks: a broad singlet for the carboxylic acid proton (~13.44 ppm), distinct signals for the four aromatic protons in their respective environments, and a singlet for the two sulfonamide protons (~7.49 ppm).[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. Using a reverse-phase C18 column with an acetonitrile/water gradient and UV detection, the purity can be quantified.[8]

-

Mass Spectrometry (MS): LC/MS analysis in negative ion mode (ES-) is used to confirm the molecular weight, typically showing a peak for the deprotonated molecule [M-H]⁻ at m/z 199.8.[8]

Applications in Drug Discovery and Research

This compound serves as a foundational scaffold for numerous classes of biologically active molecules. Its derivatives are designed to target a variety of enzymes and receptors by modifying the carboxylic acid and/or the sulfonamide group.

Core Pharmacophore and Derivatization Potential

Caption: Derivatization of the this compound core for various biological targets.

Key Therapeutic Areas

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrase isozymes.[4] Derivatives of this compound have been synthesized and tested as topical anti-glaucoma agents, as CA isozymes II and IV are involved in aqueous humor secretion.[5][14] The carboxylic acid is often converted to amides or esters to create derivatives with improved properties and selectivity.[3][5]

-

Diuretic Activity: Structurally related compounds, such as Furosemide and Bumetanide, are potent loop diuretics.[8] These drugs act by inhibiting the Na⁺-K⁺-2Cl⁻ symporter in the kidney, leading to increased excretion of water and ions.

-

NTPDase Inhibition: Derivatives of sulfamoylbenzoic acid have been shown to inhibit ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).[6] These enzymes are responsible for terminating purinergic signaling by hydrolyzing extracellular ATP and ADP. Inhibiting NTPDases is a therapeutic strategy for conditions involving inflammation, thrombosis, and cancer.[6]

-

Lysophosphatidic Acid (LPA) Receptor Agonism: In a novel application, sulfamoyl benzoic acid (SBA) analogues have been designed as specific, subnanomolar agonists of the LPA₂ receptor.[15][16][17] The LPA₂ receptor is implicated in mediating antiapoptotic and protective effects, making these compounds promising for development as radioprotective agents.[15]

-

P2Y₁₄ Receptor (P2Y₁₄R) Antagonism: Recently, 3-sulfonamido benzoic acid derivatives have been designed as potent and selective antagonists of the P2Y₁₄ receptor.[7] This receptor is a potential target for treating inflammatory diseases, and lead compounds have shown significant anti-inflammatory effects in models of acute lung injury (ALI).[7]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][18]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[19] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]

-

Handling: Avoid creating dust. Do not inhale, swallow, or allow contact with skin and eyes.[1][19] Ensure safety showers and eye wash stations are readily available.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19] Keep away from strong oxidizing agents, acids, and bases.[19]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[19] For skin contact, wash the affected area with soap and water.[19] If inhaled, move to fresh air.[19]

Conclusion

This compound (CAS 636-76-0) is more than a simple chemical intermediate; it is a validated and highly effective molecular scaffold with broad applicability in modern drug discovery. Its straightforward, high-yield synthesis and dual-functional handles allow for extensive derivatization, leading to potent and selective modulators of diverse biological targets. From established roles in CA inhibition to cutting-edge applications in receptor-specific agonism and antagonism, this compound continues to be a cornerstone for medicinal chemists aiming to develop novel therapeutics.

References

- Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. PubMed.

- 3-SULFAMOYL-BENZOIC ACID. (2024). ChemBK.

- This compound. (n.d.). PubChem.

- 3-Sulfamoyl benzoic acid. (n.d.). IndiaMART.

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health.

- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). National Institutes of Health.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed.

- Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). National Institutes of Health.

- Process for the preparation of sulfamylbenzoic acids. (n.d.). Google Patents.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health.

- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. (1977). Journal of Medicinal Chemistry.

- An overview of carbohydrate-based carbonic anhydrase inhibitors. (2020). National Institutes of Health.

- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry.

- List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com.

- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed.

Sources

- 1. chembk.com [chembk.com]

- 2. indiamart.com [indiamart.com]

- 3. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Sulfamoyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 12. scbt.com [scbt.com]

- 13. Page loading... [wap.guidechem.com]

- 14. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]

- 15. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 636-76-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 19. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Sulfamoylbenzoic Acid

This technical guide provides a comprehensive overview of 3-sulfamoylbenzoic acid, a key chemical intermediate in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, purification, and its pivotal role as a pharmacophore in the design of targeted therapeutics.

Introduction: The Strategic Importance of the Sulfamoylbenzoic Acid Scaffold

This compound (also known as 3-carboxybenzenesulfonamide) is an aromatic organic compound featuring both a carboxylic acid and a sulfonamide functional group. This unique combination of acidic and hydrogen-bonding moieties makes it a versatile building block in medicinal chemistry. The sulfonamide group, a bioisostere of a carboxylic acid, can engage in crucial hydrogen bond interactions with biological targets, while the benzoic acid portion provides a rigid scaffold and an additional site for modification or interaction. Its strategic importance lies in its utility as a core fragment for developing selective and potent modulators of various enzymes and receptors.

Physicochemical Properties and Molecular Identifiers

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 636-76-0 | [1] |

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | [1] |

| Appearance | White solid | [2] |

Molecular Structure and Key Features

The molecular architecture of this compound is central to its chemical reactivity and biological activity. The benzene ring is substituted at the 1 and 3 positions with a carboxyl group and a sulfamoyl group, respectively.

Caption: 2D representation of this compound.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-chlorosulfonylbenzoic acid. The following protocols are provided as a guide for laboratory synthesis and purification.

Synthesis of this compound

This protocol outlines the amination of 3-chlorosulfonylbenzoic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place 250 mL of 25% ammonium hydroxide solution in a flask and cool it in an ice bath.

-

Addition of Starting Material: Slowly add 25 g of 3-(chlorosulfonyl)benzoic acid in portions to the cooled ammonium hydroxide solution with continuous stirring.[2]

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.[2]

-

Work-up:

-

Isolation: Collect the precipitated white solid by filtration and dry it in a vacuum desiccator to yield this compound.[2]

Purification by Recrystallization

For applications requiring high purity, recrystallization is the preferred method of purification.

Experimental Protocol:

-

Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent, such as water or an ethanol-water mixture.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be subsequently placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at approximately 13.44 ppm. The aromatic protons will appear as a multiplet between 7.72 and 8.38 ppm, and the sulfonamide protons will be visible as a singlet around 7.49 ppm.[2]

-

¹³C NMR (DMSO-d₆): The carbon NMR will display distinct signals for the carboxyl carbon, the aromatic carbons, with the carbon attached to the sulfonyl group being downfield shifted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid |

| Flow Rate | 1 mL/min |

| Detection | UV at 235 nm |

This method is effective for separating aromatic acids and can be adapted for purity analysis.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold for the development of targeted therapies. Its derivatives have shown significant promise as inhibitors of various enzymes and as receptor agonists.

Inhibitors of Human Nucleotide Triphosphate Diphosphohydrolases (h-NTPDases)

Derivatives of this compound have been synthesized and evaluated as selective inhibitors of h-NTPDases, which are implicated in physiological and pathological processes such as thrombosis, diabetes, and cancer.[5] By modifying the carboxylic acid and sulfonamide moieties, researchers have developed potent and selective inhibitors for different h-NTPDase isoforms.[5] For instance, the synthesis of sulfamoyl-benzamide derivatives from this compound has yielded compounds with sub-micromolar inhibitory concentrations against h-NTPDase2 and h-NTPDase3.[5]

Caption: Drug discovery workflow for h-NTPDase inhibitors.

Agonists of the Lysophosphatidic Acid Receptor 2 (LPA₂)

The this compound core has been instrumental in the design of the first specific agonists for the LPA₂ receptor.[6][7] The LPA₂ receptor is a G protein-coupled receptor that mediates anti-apoptotic and mucosal barrier-protective effects.[6] Through a scaffold derivatization approach, researchers have synthesized sulfamoyl benzoic acid analogues with subnanomolar agonist activity, demonstrating the potential of this chemical class in developing therapies for conditions like radiation-induced injury.[6][7]

Conclusion

This compound is a cornerstone molecule in modern medicinal chemistry, offering a versatile and synthetically accessible scaffold for the development of novel therapeutics. Its unique structural features and chemical reactivity enable the generation of diverse chemical libraries for screening against a wide range of biological targets. The successful development of potent h-NTPDase inhibitors and specific LPA₂ receptor agonists from this scaffold underscores its significance and continued potential in drug discovery. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.

- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health.

- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.

- Recrystallization of Benzoic Acid. StudyMoose.

- The Recrystallization of Benzoic Acid.

- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications.

- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.

- This compound | C7H7NO4S | CID 229352. PubChem.

Sources

- 1. This compound | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. helixchrom.com [helixchrom.com]

- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Sulfamoylbenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 3-Sulfamoylbenzoic acid (CAS No. 636-76-0), a key bifunctional aromatic compound utilized in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with validated experimental data and detailed methodologies for property determination. We will explore the compound's structural characteristics, thermal behavior, solubility profile, acidity, and spectral signature. Each section is grounded in authoritative data, providing not just the "what" but the "why" behind the experimental observations and choices, ensuring a robust and applicable understanding for laboratory practice.

Introduction

This compound, also known as 3-carboxybenzenesulfonamide, is an organic compound featuring both a carboxylic acid and a sulfonamide functional group attached to a benzene ring at the meta position. This unique bifunctional architecture makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The distinct acidic nature of its two functional groups, coupled with the rigid aromatic core, governs its intermolecular interactions, solubility, and ultimately, its utility in various applications. A thorough understanding of its physical properties is therefore a prerequisite for its effective use in synthesis, formulation, and quality control.

Molecular Structure and Identifiers

The foundational properties of any chemical compound are dictated by its structure. This compound's identity is established through a consistent set of identifiers and structural representations.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 636-76-0 | [2][3] |

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | [1] |

| InChIKey | NAETXYOXMDYNLE-UHFFFAOYSA-N | [1] |

The presence of both a strong acid (carboxylic acid) and a weakly acidic (sulfonamide) group on the same aromatic ring creates a molecule with distinct regions of polarity and hydrogen bonding potential, which are critical determinants of the physical properties discussed below.

Thermal Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity and thermal stability. For this compound, a sharp melting range is indicative of high purity.

| Property | Value | Source |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 251-252 °C | [2][4] |

The high melting point of this compound is a direct consequence of the strong intermolecular forces within its crystal lattice. The carboxylic acid and sulfonamide groups facilitate extensive hydrogen bonding, creating a stable, high-energy crystal structure that requires significant thermal energy to disrupt.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for accurately determining the melting point range using a digital melting point apparatus. The self-validating nature of this protocol lies in the repeated measurements and the slow heating rate near the melting point, which ensures thermal equilibrium between the sample and the heating block.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is ground on a watch glass.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a 2-3 mm column of packed material is achieved at the sealed end. Proper packing is crucial; dropping the tube through a long glass pipe onto a hard surface can effectively compact the sample.

-

Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Heat rapidly to obtain a coarse, approximate melting point. This saves time and establishes the temperature range for the precise measurement.

-

Apparatus Cooling: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Precise Determination: Insert a fresh capillary tube. Heat at a medium rate until the temperature is about 15-20 °C below the approximate melting point.

-

Slow Heating Phase: Reduce the heating rate to 1-2 °C per minute. A slow rate is essential to allow the temperature of the sample and the thermometer to equilibrate.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (0.5-2 °C).

-

Validation: Repeat the precise determination with another fresh sample to ensure reproducibility. The results should be consistent.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a fundamental property that influences reaction conditions, purification methods (like crystallization), and bioavailability in drug development. The "like dissolves like" principle, combined with the compound's acidic functional groups, provides a predictive framework for its behavior.

| Solvent System | Solubility | Predicted Rationale |

| Water (25 °C) | 6.2 g/L (Slightly soluble)[5] | The polar carboxylic acid and sulfonamide groups allow for hydrogen bonding with water, but the nonpolar benzene ring limits overall solubility. |

| Aqueous Base (e.g., 5% NaOH) | Soluble | The carboxylic acid (pKa₁ ≈ 3.54) and, to a lesser extent, the sulfonamide proton are readily deprotonated to form highly polar carboxylate and sulfonamidate anions, which are readily solvated by water. |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound is already in its protonated, less polar form. The low pH suppresses the deprotonation of the carboxylic acid, preventing the formation of a soluble salt. |

| Nonpolar Organic (e.g., Hexane) | Insoluble | The high polarity and hydrogen bonding capability of the functional groups are incompatible with the nonpolar nature of hexane. |

| Polar Aprotic (e.g., DMSO) | Soluble | Solvents like DMSO are polar enough to interact with the functional groups and can act as hydrogen bond acceptors, facilitating dissolution. This is supported by its use as a solvent for NMR analysis.[2] |

Experimental Protocol: Systematic Solubility Assessment

This protocol provides a systematic, qualitative method to classify the solubility of this compound, leveraging its acid-base properties for confirmation.

Methodology:

-

Water Solubility:

-

Add ~20 mg of the compound to a test tube containing 1 mL of deionized water.

-

Agitate vigorously for 60 seconds.

-

Observe: If the solid dissolves completely, it is water-soluble. If not, it is classified as water-insoluble or slightly soluble.

-

-

Aqueous Base Solubility (for water-insoluble compounds):

-

To the suspension from step 1 (or a fresh sample), add 1 mL of 5% NaOH solution dropwise while agitating.

-

Observe: Complete dissolution indicates the presence of an acidic functional group, forming a soluble salt.

-

-

Aqueous Acid Solubility (for water-insoluble compounds):

-

Add ~20 mg of the compound to a test tube containing 1 mL of 5% HCl solution.

-

Agitate vigorously for 60 seconds.

-

Observe: Lack of dissolution confirms the absence of a basic functional group (like an amine).

-

-

Validation by Precipitation:

-

Take the clear solution from step 2 (dissolved in NaOH).

-

Carefully add 6M HCl dropwise until the solution is acidic (test with pH paper).

-

Observe: The reappearance of a precipitate validates that dissolution in base was due to an acid-base reaction, as the neutral, less soluble form of the compound is regenerated upon acidification.

-

Caption: Logical workflow for solubility classification.

Acidity (pKa)

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For this compound, two pKa values are expected: one for the highly acidic carboxylic acid group and a second, higher pKa for the weakly acidic sulfonamide group.

| Property | Value | Source |

| pKa₁ (Carboxylic Acid) | 3.54 (at 25 °C) | [2][4] |

| pKa₂ (Sulfonamide) | ~10-11 (Estimated) | [6][7] |

The pKa₁ of 3.54 is characteristic of a benzoic acid derivative, where the acidity is influenced by the electron-withdrawing nature of the meta-sulfamoyl group.[2][4] The pKa of primary benzenesulfonamides is typically in the range of 10-11, reflecting the much lower acidity of the N-H bond compared to the carboxylic O-H bond.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa (pKa*).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized basic titrant (e.g., 0.1 M NaOH).

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant well past the equivalence point(s).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the acid and its conjugate base are equal.

-

For a diprotic acid like this, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectral Properties

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and the presence of specific functional groups.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) gives information about the chemical environment of hydrogen atoms in the molecule.

-

¹H NMR (DMSO-d₆): δ 13.44 (br s, 1H), 8.38 (s, 1H), 8.14 (d, J = 7.5 Hz, 1H), 8.04 (d, J = 7.9 Hz, 1H), 7.72 (t, J = 7.9 Hz, 1H), 7.49 (s, 2H).[2]

-

Interpretation:

-

13.44 ppm (br s, 1H): The highly deshielded, broad singlet is characteristic of the acidic proton of the carboxylic acid group.

-

8.38 - 7.72 ppm (m, 4H): These signals correspond to the four protons on the aromatic ring, split into complex patterns (singlet, doublets, triplet) due to their unique positions relative to the two substituents.

-

7.49 ppm (s, 2H): This singlet corresponds to the two equivalent protons on the sulfonamide (-SO₂NH₂) group.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the vibrational modes of functional groups. While a specific spectrum was not available, the expected characteristic absorption bands are:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, typically very broad due to hydrogen bonding.

-

~3350 and ~3250 cm⁻¹: N-H symmetric and asymmetric stretches of the primary sulfonamide.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1350 and ~1160 cm⁻¹: SO₂ asymmetric and symmetric stretches of the sulfonamide group.

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[1]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a stable, high-melting crystalline solid with well-defined physical properties governed by its bifunctional aromatic structure. Its slight solubility in water can be dramatically increased in basic solutions due to the deprotonation of its primary acidic center, the carboxylic acid group (pKa₁ ≈ 3.54). This guide has provided both the established values for its key physical properties and detailed, self-validating protocols for their experimental determination. This foundational knowledge is essential for scientists leveraging this compound in research and development, enabling informed decisions in reaction setup, product purification, and formulation.

References

- Crysdot LLC. (n.d.). This compound.

- LookChem. (n.d.). 3-Sulfobenzoic acid.

- ChemBK. (2022, October 16). P-Carboxy benzene sulfonamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229352, this compound.

- ChemBK. (2022, October 16). P-Carboxy benzene sulfonamide.

- Chemical Science (RSC Publishing). (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

- ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series....

- National Center for Biotechnology Information. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

Sources

- 1. This compound | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]

- 3. 3-Sulfamoyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 3-SULFAMOYL-BENZOIC ACID CAS#: 636-76-0 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 3-Sulfamoylbenzoic Acid

Introduction

3-Sulfamoylbenzoic acid (CAS 636-76-0), also known as 3-carboxybenzenesulfonamide, is a key bifunctional aromatic compound. Its structure, incorporating both a carboxylic acid and a sulfonamide group, makes it a versatile building block in medicinal chemistry and materials science. An unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the chemical identity of this compound. The following sections are structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structural arrangement of the functional groups is directly responsible for the observed spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 636-76-0 | PubChem[1] |

| Molecular Formula | C₇H₇NO₄S | PubChem[1] |

| Molecular Weight | 201.20 g/mol | PubChem[1] |

| Exact Mass | 201.00957888 Da | PubChem[1] |

The molecule's structure consists of a benzene ring substituted at positions 1 and 3 by a carboxylic acid group and a sulfonamide group, respectively. Both are electron-withdrawing groups, which significantly influence the electronic environment of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: NMR

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar, acidic compounds and its ability to slow the exchange of labile protons (e.g., -COOH, -SO₂NH₂), making them observable.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex splitting patterns of the aromatic region.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

-

Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Analysis

The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. The experimental data presented below are consistent with the structure of this compound.

Table 2: Experimental ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 13.44 | broad singlet | 1H | COOH | The highly deshielded signal is characteristic of a carboxylic acid proton. The broadness is due to hydrogen bonding and potential chemical exchange. |

| 8.38 | singlet (t)¹ | 1H | H-2 | This proton is ortho to both the -COOH and -SO₂NH₂ groups, experiencing strong deshielding. Its multiplicity appears as a singlet or a narrow triplet due to similar coupling constants to H-4 and H-6. |

| 8.14 | doublet | 1H | H-6 | This proton is ortho to the -COOH group and meta to the -SO₂NH₂ group. It shows doublet coupling with H-5. |

| 8.04 | doublet | 1H | H-4 | This proton is ortho to the -SO₂NH₂ group and meta to the -COOH group. It shows doublet coupling with H-5. |

| 7.72 | triplet | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. |

| 7.49 | singlet | 2H | SO₂NH₂ | The two protons of the sulfonamide group are equivalent and appear as a singlet. The chemical shift can vary depending on concentration and temperature. |

Data sourced from ChemicalBook.[2] ¹Note: Often appears as a triplet with a small coupling constant, but can resolve as a singlet depending on instrument resolution.

¹³C NMR Spectral Analysis

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~167 | The carbonyl carbon of a benzoic acid derivative is characteristically found in this downfield region. |

| C-1 (ipso-COOH) | ~132 | The ipso-carbon attached to the carboxylic acid group. |

| C-3 (ipso-SO₂NH₂) | ~145 | The ipso-carbon attached to the sulfonamide group is significantly deshielded. |

| C-2 | ~130 | This carbon is ortho to both electron-withdrawing groups, leading to a downfield shift. |

| C-4 | ~128 | Ortho to the sulfonamide and meta to the carboxylic acid. |

| C-6 | ~133 | Ortho to the carboxylic acid and meta to the sulfonamide. |

| C-5 | ~126 | This carbon is meta to both substituents and is expected to be the most upfield of the aromatic carbons. |

Predictions are based on standard additive models and data from similar substituted benzoic acids.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples, requiring minimal preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum of this compound is dominated by strong, characteristic absorptions from its functional groups.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300–2500 | O-H stretch (very broad) | Carboxylic Acid | The extremely broad nature of this band is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4] |

| 3400–3300 | N-H stretch (two bands) | Sulfonamide | The primary sulfonamide (-NH₂) typically shows two distinct stretching bands corresponding to symmetric and asymmetric vibrations. |

| ~1700 | C=O stretch (strong) | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[4] |

| 1600–1450 | C=C stretch | Aromatic Ring | Multiple bands of variable intensity corresponding to the vibrations of the benzene ring. |

| ~1350 & ~1160 | S=O stretch (asymmetric & symmetric) | Sulfonamide | Two very strong and distinct bands are the definitive signature of the sulfonyl group (-SO₂-). |

| ~1300 | C-O stretch | Carboxylic Acid | Coupled with O-H bending, this appears in the fingerprint region. |

| ~920 | O-H bend (out-of-plane, broad) | Carboxylic Acid Dimer | A broad absorption characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded dimer. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this compound.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data. The negative mode is often more informative for acidic compounds.

-

Analysis: Perform a full scan (MS1) to determine the accurate mass of the molecular ion. Subsequently, perform tandem MS (MS/MS or MS²) on the isolated molecular ion to induce fragmentation and obtain structural information.

Caption: General workflow for ESI-MS analysis.

Analysis of Mass Spectra

The molecule's mass and fragmentation are consistent with its structure.

Table 5: High-Resolution Mass Spectrometry Data

| Ion Mode | Ion | Observed m/z | Calculated m/z | Interpretation |

| Negative | [M-H]⁻ | 199.9¹ | 200.0021 | Deprotonation of the most acidic proton, the carboxylic acid. |

| Positive | [M+H]⁺ | - | 202.0170 | Protonation, likely on the sulfonamide nitrogen or carbonyl oxygen. |

¹Value of 199.8 reported by ChemicalBook is consistent with the nominal mass of the [M-H]⁻ ion.[2]

Proposed Fragmentation Pathway (Negative Ion Mode):

The fragmentation of the [M-H]⁻ ion is predictable and provides structural confirmation. The primary losses involve stable neutral molecules like CO₂, SO₂, and H₂NSO₂. This pathway is analogous to that of similar sulfonated and carboxylated aromatics.[5][6]

Caption: Proposed fragmentation of the [M-H]⁻ ion.

-

Loss of CO₂: The most common fragmentation for a deprotonated benzoic acid is the loss of carbon dioxide, leading to a phenyl anion intermediate at m/z 156.01 .

-

Loss of SO₂: Cleavage of the C-S bond can lead to the loss of sulfur dioxide, resulting in an ion at m/z 120.00 .

-

Loss of H₂NSO₂: A more significant fragmentation can involve the loss of the entire sulfamoyl radical precursor, leading to the benzoate anion at m/z 121 , though less common directly from the parent ion.

Integrated Spectroscopic Conclusion

The collective evidence from NMR, IR, and MS provides an unequivocal confirmation of the structure of this compound. The ¹H NMR spectrum precisely maps the substitution pattern of the aromatic ring and confirms the presence of all seven non-exchangeable protons. IR spectroscopy definitively identifies the key carboxylic acid and sulfonamide functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry confirms the elemental composition (C₇H₇NO₄S) and provides structural reinforcement through predictable fragmentation pathways. This integrated dataset serves as a reliable reference for the identification and quality control of this compound in any research or development setting.

References

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.co.uk.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Doc Brown's Chemistry. (2024). infrared spectrum of benzoic acid. Doc Brown's Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229352, this compound. PubChem.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Royal Society of Chemistry.

- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. rsc.org [rsc.org]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aaqr.org [aaqr.org]

An In-Depth Technical Guide to the Solubility of 3-Sulfamoylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and ultimate therapeutic efficacy. Among the myriad of compounds in the pharmaceutical pipeline, 3-Sulfamoylbenzoic acid, a key structural motif in various diuretic and antibacterial agents, presents a unique solubility profile owing to its amphiphilic nature, possessing both a polar sulfonamide and a carboxylic acid group, alongside a nonpolar benzene ring. Understanding its solubility in a diverse range of organic solvents is paramount for processes such as crystallization, purification, and the design of effective drug delivery systems. This technical guide provides a comprehensive exploration of the solubility of this compound, blending theoretical principles with practical methodologies to offer a predictive and experimental framework for the modern researcher.

Physicochemical Properties of this compound

A thorough understanding of the inherent physicochemical properties of this compound is the foundation for interpreting its solubility behavior. These parameters govern the intermolecular forces at play between the solute and the solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | |

| Molecular Weight | 201.20 g/mol | |

| Melting Point | 251-252 °C | |

| pKa | 3.54 (at 25 °C) | |

| Water Solubility | 6.2 g/L (at 25 °C) | |

| Appearance | White to off-white solid |

The presence of both a hydrogen bond donor (sulfonamide and carboxylic acid) and acceptor (carbonyl and sulfonyl oxygens) groups, combined with an acidic proton, suggests that this compound can engage in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole, and dispersion forces. Its aromatic ring also contributes to potential π-π stacking interactions.

Theoretical Framework for Solubility: The Hansen Solubility Parameter (HSP) Approach

To predict and rationalize the solubility of this compound in various organic solvents, the Hansen Solubility Parameter (HSP) approach provides a robust and insightful theoretical framework. This model dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The central tenet of the HSP theory is that "like dissolves like." A solute will be more soluble in a solvent with similar HSP values. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space is a quantitative measure of their affinity:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where subscripts 1 and 2 refer to the solvent and solute, respectively. A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

The this compound molecule can be deconstructed into the following groups: a disubstituted benzene ring, a carboxylic acid group (-COOH), and a sulfonamide group (-SO₂NH₂). By summing the group contributions for the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) components and dividing by the molar volume (V, also estimated by group contributions), the HSPs can be calculated.

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are:

| Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | 19.5 |

| δp (Polar) | 12.5 |

| δh (Hydrogen Bonding) | 13.0 |

These estimated values position this compound as a substance with significant polar and hydrogen bonding character, consistent with its molecular structure.

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the solubility parameter distance (Ra) can be calculated to predict the relative solubility. A lower Ra value suggests better solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (MPa⁰.⁵) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 11.2 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.0 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 8.4 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.9 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 11.1 | Moderate to Low |

| Toluene | 18.4 | 1.4 | 2.0 | 16.2 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 22.3 | Insoluble |

Note: This table provides a predictive framework. Actual experimental solubility can be influenced by factors such as temperature and crystalline structure.

The predictions indicate that this compound is expected to have high solubility in polar protic solvents like methanol, ethanol, and isopropanol, as well as in polar aprotic solvents like acetone. This is attributed to the strong hydrogen bonding and polar interactions between the solute and these solvents. Conversely, its solubility is predicted to be very low in nonpolar solvents like toluene and hexane, where the disparity in polarity and hydrogen bonding capacity is significant.

Experimental Determination of Solubility